molecular formula C9H10BrNO B15067405 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine

7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine

Cat. No.: B15067405
M. Wt: 228.09 g/mol
InChI Key: HJPMNNHTDAZRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine is a brominated chromane derivative featuring a benzopyran (chromane) core substituted with a bromine atom at position 7 and an amine group at position 4. This compound exists as enantiomers due to the chiral center at position 4, with the (4S)- and (4R)-configurations assigned CAS numbers 1213134-75-8 and 1213351-82-6, respectively . The molecular formula is C₉H₁₀BrNO, with a calculated molecular weight of 228.09 g/mol. Its structure makes it a valuable intermediate in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in central nervous system (CNS) or antimicrobial agents.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

7-bromo-3,4-dihydro-1H-isochromen-4-amine

InChI

InChI=1S/C9H10BrNO/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3,9H,4-5,11H2

InChI Key

HJPMNNHTDAZRAD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CO1)C=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine typically involves the bromination of 3,4-dihydro-2H-1-benzopyran followed by amination. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The brominated intermediate is then subjected to nucleophilic substitution with an amine, such as ammonia or an amine derivative, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more environmentally friendly solvents and reagents is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-bromo-3,4-dihydro-1H-2-benzopyran-4-one, while reduction may produce 7-bromo-3,4-dihydro-1H-2-benzopyran-4-ol .

Scientific Research Applications

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a synthetic organic compound featuring a bicyclic structure that combines a benzopyran and an amine, with a bromine substituent at the 7-position and an amine group at the 4-position. The hydrochloride salt form ensures stability and solubility, making it suitable for research and pharmacology.

Scientific Research Applications

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a versatile compound with applications spanning chemistry, biology, and medicine. Its role as a building block in organic synthesis allows for the creation of more complex molecules. In biological research, it is studied for its effects on cellular processes and interactions with biological macromolecules. Its unique structure makes it a candidate for drug development, particularly for therapeutic agents targeting specific biological pathways.

Synthesis and Reactivity

The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves multiple steps, starting with the bromination of a benzopyran precursor, followed by amination to introduce the amine group, and finally, the formation of the hydrochloride salt to enhance stability and solubility. Industrial production involves optimizing the synthetic route to maximize yield and purity, potentially using advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

This compound undergoes several types of reactions:

  • Oxidation: Formation of hydroxylated derivatives.
  • Reduction: Formation of reduced amine derivatives.
  • Substitution: Formation of substituted benzopyran derivatives.

The structural components of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride suggest potential interactions with biological targets like receptors and enzymes. The benzopyran moiety is associated with pharmacological effects, including anti-inflammatory and antioxidant activities. Predictive models suggest significant biological activity profiles based on its structure, making it a candidate for further pharmacological exploration.

Related Compounds

Several compounds share structural or biological similarities:

Compound NameStructural FeaturesBiological Activity
7-HydroxycoumarinHydroxylated benzopyranAnticoagulant, anti-inflammatory
2-AminobenzofuranAmino group on a furan ringAntimicrobial properties
6-BromocoumarinBrominated coumarin derivativeAntitumor activity
3-MethylcoumarinMethylated coumarinAntioxidant properties

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, heteroatoms, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heteroatom CAS Number Reference
7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine C₉H₁₀BrNO 228.09 Br (C7), NH₂ (C4) O 1213134-75-8 (4S), 1213351-82-6 (4R)
6-Bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine C₁₁H₁₄BrNS 258.18 Br (C6), NH-Et (C4) S 1154177-90-8
6-Bromo-N-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine C₁₀H₁₂BrNS 258.18 Br (C6), NH-Me (C4) S 1156177-19-3
7-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride C₉H₁₁Cl₂NO 226.09 (free base) Cl (C7), NH₂ (C4) O 191608-23-8
8-Bromo-N,2,2-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine C₁₂H₁₆BrNO 270.17 Br (C8), NH-Me (C4), 2×CH₃ (C2) O 1342099-69-7
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine C₁₁H₁₄FNO 207.24 F (C7), NH₂ (C4), 2×CH₃ (C2) O 68594310 (PubChem CID)

Key Structural and Functional Differences

Heteroatom Substitution (O vs. S)
  • Benzothiopyran derivatives (e.g., compounds from and ) replace the oxygen atom in the benzopyran ring with sulfur.
Halogen Substituents (Br vs. Cl vs. F)
  • Chlorine (): The 7-chloro analog exhibits reduced steric bulk compared to bromine, which may improve solubility but decrease electrophilic reactivity .
Positional Isomerism
  • 6-Bromo vs.
  • 8-Bromo (): Substitution at position 8 introduces steric hindrance near the amine group, which could modulate receptor selectivity .
N-Substituents
  • N,2,2-Trimethyl (): Additional methyl groups at position 2 enhance steric protection of the amine, possibly improving metabolic stability .
Chiral Center
  • The target compound’s enantiomers (4S and 4R) may exhibit divergent pharmacokinetic or pharmacodynamic profiles, a common feature in chiral amines .

Research and Application Insights

  • Benzothiopyran Derivatives : The sulfur-containing analogs () are explored as intermediates in antiviral or anticancer agents due to sulfur’s role in modulating redox properties.
  • Chloro Analog (): The hydrochloride salt form improves solubility for in vitro screening, commonly used in early-stage drug discovery .
  • Fluoro-Dimethyl Derivative (): Fluorine and dimethyl groups are frequently employed in CNS drugs to enhance bioavailability and half-life .

Biological Activity

7-Bromo-3,4-dihydro-1H-2-benzopyran-4-amine, also known as (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride, is a synthetic compound notable for its unique bicyclic structure that combines elements of benzopyran and amine. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and antioxidant properties.

Structural Characteristics

The compound features a bromine substituent at the 7-position of the benzopyran ring and an amine group at the 4-position. These structural components are believed to contribute to its interactions with various biological targets such as receptors and enzymes.

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : The presence of the benzopyran moiety is associated with significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties : Studies suggest that the compound may possess antioxidant activities, which are crucial in combating oxidative stress-related diseases.

Comparative Biological Activities

A comparison of similar compounds within the benzopyran class highlights the unique attributes of this compound:

Compound NameStructural FeaturesBiological Activity
7-HydroxycoumarinHydroxylated benzopyranAnticoagulant, anti-inflammatory
2-AminobenzofuranAmino group on a furan ringAntimicrobial properties
6-BromocoumarinBrominated coumarin derivativeAntitumor activity
3-MethylcoumarinMethylated coumarinAntioxidant properties

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets. The bromomethyl group in the compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. This structural adaptability enhances its potential as a pharmacological agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study evaluated various substituted derivatives of benzopyran for antimicrobial properties. Compounds similar to 7-bromo derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
  • Cytotoxic Effects : Research has shown that derivatives related to this compound exhibit cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The findings suggest that modifications in the structure can enhance anticancer activity .
  • Pharmacological Target Interaction : A study focused on the interaction of substituted benzopyrans with serotonin receptors found that some derivatives exhibited high affinity for 5-HT receptors, suggesting potential anxiolytic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.